Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis.
Anisomycin is a natural product found in Streptomyces hygrospinosus and Streptomyces with data available.
An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
Anisomycin
CAS No.: 22862-76-6
VCID: VC21537520
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Anisomycin, also known as flagecidin, is an antibiotic produced by Streptomyces griseolus. It is primarily recognized for its role as a protein synthesis inhibitor in eukaryotic cells, affecting the peptidyl transferase activity of the 80S ribosome system . This compound has been extensively studied for its biological activities, including its potential as a psychiatric drug due to its effects on memory consolidation . Biological ActivityAnisomycin is a potent activator of stress-activated protein kinases (SAPK/JNK) and p38 MAP kinase, which are involved in various cellular signaling pathways . It acts by inhibiting protein synthesis, which can lead to the activation of these kinases. Additionally, anisomycin can partially inhibit DNA synthesis at concentrations that significantly inhibit protein synthesis . Antiparasitic ActivityRecent studies have highlighted anisomycin's broad-spectrum antiparasitic activity. It has shown efficacy against several parasites, including Entamoeba histolytica, Giardia, Plasmodium, and Trypanosoma brucei . The following table summarizes its potency against various parasites:
Table 1: Antiparasitic Potency of Anisomycin Pharmacological ApplicationsAnisomycin's ability to inhibit protein synthesis makes it a valuable tool in research, particularly in studying cellular processes and signaling pathways. Its potential as a psychiatric drug stems from its capacity to interfere with memory consolidation, suggesting applications in treating conditions related to memory . Research on Memory ConsolidationInjection of anisomycin into the hippocampus has been proposed as a method for selectively removing memories. This is based on its ability to inhibit the consolidation of new context-specific long-term memories and to affect long-term consolidated memories that have been reactivated . BiosynthesisThe biosynthesis of anisomycin involves several amino acids and metabolic precursors. Tyrosine, glycine, methionine, and acetate are key contributors to its structure. The acetylation of the C-3 hydroxyl group by acetyl Co-A is the final step in its biosynthesis . |
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CAS No. | 22862-76-6 | ||||||||||||||
Product Name | Anisomycin | ||||||||||||||
Molecular Formula | C14H19NO4 | ||||||||||||||
Molecular Weight | 265.30 g/mol | ||||||||||||||
IUPAC Name | [4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | ||||||||||||||
Standard InChI | InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 | ||||||||||||||
Standard InChIKey | YKJYKKNCCRKFSL-UHFFFAOYSA-N | ||||||||||||||
Isomeric SMILES | CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O | ||||||||||||||
Canonical SMILES | CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | ||||||||||||||
Appearance | Solid powder | ||||||||||||||
Application | Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms. | ||||||||||||||
Boiling Point | 398.7±42.0 °C at 760 mmHg | ||||||||||||||
Melting Point | 140-141ºC | ||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||
Storage | −20°C | ||||||||||||||
Synonyms | Anisomycin Flagecidin |
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Reference | Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076 | ||||||||||||||
PubChem Compound | 2199 | ||||||||||||||
Last Modified | Aug 15 2023 |
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